Fedotozine

Description

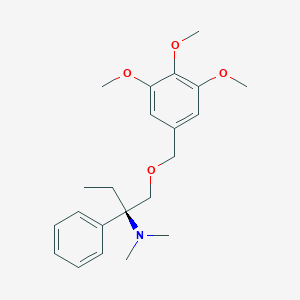

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5/h8-14H,7,15-16H2,1-6H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKIWCDXKCUDEH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318556 | |

| Record name | Fedotozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123618-00-8 | |

| Record name | Fedotozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123618-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fedotozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedotozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEDOTOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45VW2087W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fedotozine's Mechanism of Action in Visceral Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and functional dyspepsia, is characterized by a lowered pain threshold to visceral stimuli. Fedotozine, a potent and selective agonist for the kappa-opioid receptor (KOR), has emerged as a significant therapeutic agent in modulating this condition. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in visceral hypersensitivity, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

This compound exerts its primary effects by acting on peripheral kappa-opioid receptors located on afferent nerve pathways originating from the gut.[1][2] This action alters the processing of visceral sensations, thereby reducing the perception of gut stimuli at the brain level.[1][2]

Core Mechanism of Action: Peripheral Kappa-Opioid Receptor Agonism

This compound is a selective agonist for the κ₁-opioid receptor, with a particular affinity for the κ₁ₐ-receptor subtype.[1][2] Its therapeutic effect in visceral hypersensitivity is primarily mediated through its action on these receptors located on the peripheral terminals of visceral afferent neurons.[1][3] Unlike centrally acting opioids, this compound's peripheral action minimizes central nervous system (CNS) side effects. Evidence confirms that intracerebroventricular administration of this compound is inactive in animal models of visceral pain, supporting its peripheral mechanism.[3]

The activation of peripheral KORs by this compound leads to a cascade of intracellular events that ultimately dampen the excitability of sensory neurons, thereby reducing the transmission of nociceptive signals from the viscera to the central nervous system.

Signaling Pathway of this compound at the Kappa-Opioid Receptor

The binding of this compound to the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the reduction of neuronal excitability.[4][5] This process involves the following key steps:

-

G-Protein Activation : The KOR is coupled to inhibitory G-proteins of the Gi/o family.[4][6] Upon this compound binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits.[7][8]

-

Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][5]

-

Modulation of Ion Channels :

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs) : The Gβγ subunit directly interacts with and inhibits N-type voltage-gated calcium channels.[2][9][10] This inhibition reduces calcium influx into the presynaptic terminal, which is crucial for the release of neurotransmitters that signal pain.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels : The Gβγ subunit also activates GIRK channels, leading to an efflux of potassium ions from the neuron.[2][11][12] This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential in response to a painful stimulus.

-

The net effect of these signaling events is a reduction in the excitability of visceral afferent neurons, leading to an attenuation of pain signals originating from the gut.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in reducing visceral hypersensitivity has been demonstrated in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Efficacy of this compound in Animal Models of Visceral Pain

| Animal Model | Visceral Stimulus | Endpoint | This compound Dose (s.c.) | Effect | Reference |

| Rat | Colonic distension after acetic acid irritation | Number of abdominal contractions | ED₅₀ = 0.67 mg/kg | Dose-dependent reversal of hypersensitivity | [3] |

| Rat | Duodenal distension | Cardiovascular reflex | ED₅₀ = 1.87 mg/kg (i.v.) | Dose-dependent inhibition | [7] |

| Rat | Peritoneal irritation (acetic acid) | Inhibition of gastric emptying and intestinal transit | 1-10 mg/kg | Reversal of ileus | [13] |

Table 2: Clinical Efficacy of this compound in Patients with Irritable Bowel Syndrome (IBS)

| Study Design | Patient Population | This compound Dose | Primary Endpoint | Result | Reference |

| Randomized, double-blind, placebo-controlled, crossover trial | 14 IBS patients | 100 mg (i.v.) | Sensory thresholds to colonic distension | Increased thresholds for first perception (p=0.0078) and pain (p=0.0078) | [12][14] |

| Multicenter, double-blind, dose-response study | 238 IBS patients | 30 mg (t.i.d. for 6 weeks) | Mean daily abdominal pain and bloating | Significant reduction in pain (p=0.007) and bloating (p=0.02) | [11][15] |

Detailed Methodologies for Key Experiments

Preclinical Model: Acetic Acid-Induced Visceral Hypersensitivity in Rats

This model is widely used to induce a state of visceral hypersensitivity that mimics conditions like IBS.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.

-

Induction of Colonic Irritation: Under light ether anesthesia, a solution of 0.6% acetic acid is administered intracolonically (e.g., 1 ml) via a catheter inserted 8 cm proximal to the anus.[3][6] Control animals receive a saline instillation.

-

Assessment of Visceral Sensitivity (Colorectal Distension - CRD):

-

One hour after acetic acid or saline administration, a flexible latex balloon (e.g., 7 cm long) is inserted intra-anally.[3]

-

The colon is distended by inflating the balloon with air to a specific pressure (e.g., 30 mmHg) for a defined period (e.g., 10 minutes).[3]

-

Visceral pain is quantified by counting the number of abdominal withdrawal reflexes (AWR) or abdominal contractions during the distension period.[3]

-

-

Drug Administration: this compound or a vehicle is administered (e.g., subcutaneously) at various doses before the CRD procedure to assess its effect on visceral pain responses.

Clinical Trial: Assessment of Visceral Perception in IBS Patients

This methodology is employed to objectively measure the effect of this compound on visceral sensitivity in a clinical setting.

Protocol:

-

Patient Selection: Patients meeting the Rome criteria for IBS are recruited for the study.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is often used.[12][14] This involves each patient receiving both this compound and a placebo in a randomized order, separated by a washout period.

-

Colonic Distension Procedure:

-

Assessment of Sensory Thresholds: Patients are asked to report their first perception of a sensation and the point at which the sensation becomes painful. The pressure at which these sensations occur is recorded as the sensory threshold.

-

Drug Administration: An intravenous infusion of this compound (e.g., 100 mg) or saline is administered during the procedure.[12][14]

-

Data Analysis: The sensory thresholds obtained during the this compound and placebo phases are compared to determine the drug's effect on visceral perception.

Conclusion

This compound's mechanism of action in visceral hypersensitivity is well-defined and centers on its role as a peripherally acting kappa-opioid receptor agonist. By activating KORs on visceral afferent neurons, this compound initiates a signaling cascade that reduces neuronal excitability and diminishes the transmission of pain signals from the gut. This targeted peripheral action, supported by robust preclinical and clinical data, establishes this compound as a valuable therapeutic agent for managing visceral pain in functional gastrointestinal disorders, offering an improved side-effect profile compared to centrally acting opioids. Further research into the nuances of KOR signaling may unveil additional therapeutic targets for visceral pain.

References

- 1. Signaling events initiated by kappa opioid receptor activation: quantification and immunocolocalization using phospho-selective KOR, p38 MAPK, and K(IR) 3.1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of inverse agonism via κ-opioid receptor-G protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand and G-protein selectivity in the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coexpressed δ-, μ-, and κ-Opioid Receptors Modulate Voltage-Gated Ca2+ Channels in Gastric-Projecting Vagal Afferent Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Opioid Receptor Regulation of Neuronal Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kappa-Opioid receptors also increase potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kappa-Opioid receptors also increase potassium conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Voltage-dependent kappa-opioid modulation of action potential waveform-elicited calcium currents in neurohypophysial terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Kappa-Opioid Receptor Subtypes Targeted by Fedotozine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Data Presentation: Pharmacological Profile of Fedotozine

Quantitative data for this compound's interaction with opioid receptors is sparse in publicly accessible literature. The following tables summarize the available information.

Table 1: Opioid Receptor Binding Affinity of this compound

| Ligand | Receptor | Tissue Source | Radioligand | Kᵢ (nM) | Reference |

| This compound | Kappa | Mouse brain membranes | Not Specified | 0.16 | [1] |

Note: A comprehensive binding affinity profile of this compound across mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes with corresponding Kᵢ values from a single study is not currently available in the cited literature. The selectivity of this compound for KOR subtypes (e.g., κ₁, κ₂, κ₃) has been qualitatively described as being selective for the kappa-1a subtype, but quantitative binding data is lacking.[2]

Table 2: In Vivo Efficacy of this compound

| Assay | Species | Route of Administration | ED₅₀ | Reference |

| Inhibition of cardiovascular reflex induced by duodenal distension | Rat | Intravenous (i.v.) | 1.87 mg/kg | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological properties of KOR agonists like this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for kappa-opioid receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human kappa-opioid receptor (hKOR).

-

Radioligand: A tritiated KOR-selective ligand, such as [³H]-U-69,593 or [³H]-diprenorphine.

-

Non-specific Binding Control: A high concentration of an unlabeled KOR-selective ligand (e.g., 10 µM U-50,488H).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 20 µg of protein), the radioligand at a concentration close to its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G proteins via the kappa-opioid receptor.

Materials:

-

Cell Membranes: Membranes from cells expressing hKOR.

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate, to maintain G proteins in their inactive state.

-

Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound. Use non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

Workflow Diagram:

Signaling Pathways

This compound, as a kappa-opioid receptor agonist, is expected to initiate the canonical KOR signaling cascade.

G-Protein Coupled Signaling Cascade

Activation of the kappa-opioid receptor by an agonist like this compound leads to the coupling of inhibitory G proteins (Gᵢ/Gₒ). This initiates a signaling cascade that results in the modulation of downstream effectors, ultimately leading to a decrease in neuronal excitability.

Conclusion

This compound is a peripherally restricted kappa-opioid receptor agonist with demonstrated efficacy in preclinical models of visceral pain. Its selectivity for the kappa-1a subtype suggests a targeted mechanism of action. However, a comprehensive understanding of its pharmacological profile is hindered by the limited availability of in vitro quantitative data. Further studies are warranted to fully characterize its binding affinities and functional potencies across all opioid receptor subtypes. Such data would be invaluable for elucidating its precise mechanism of action and for guiding the development of next-generation peripherally acting analgesics with improved therapeutic profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting future research in this area.

References

- 1. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Fedotozine: A Peripherally Acting Kappa-Opioid Agonist for Visceral Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fedotozine is a selective kappa-opioid receptor (KOR) agonist investigated for its potent analgesic effects on visceral pain. Unlike traditional opioids, its pharmacological activity is primarily restricted to the periphery, specifically the afferent nerve pathways of the gastrointestinal tract. This profile suggests a therapeutic potential for conditions such as Irritable Bowel Syndrome (IBS) and functional dyspepsia, with a reduced risk of centrally-mediated side effects. This document provides a comprehensive overview of the preclinical pharmacological data for this compound, detailing its mechanism of action, receptor affinity, efficacy in various animal models, and key experimental protocols.

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at kappa-opioid receptors. It shows a degree of selectivity for the kappa-1 subtype.[1] A key characteristic of this compound is its peripherally restricted action. It modulates visceral sensation by acting on KORs located on primary afferent neurons innervating the gut, thereby altering the processing of sensory information from the viscera to the central nervous system.[1][2] This peripheral action is crucial as it allows for the attenuation of visceral pain signals at their origin, without engaging central opioid receptors associated with adverse effects like sedation, respiratory depression, and addiction.

The binding of this compound to peripheral KORs on visceral afferent neurons initiates a signaling cascade that leads to the inhibition of neuronal excitability. This reduces the transmission of noxious stimuli from the gut to the spinal cord and brain.

References

The Discovery and Synthesis of Fedotozine: A Peripherally Acting Kappa-Opioid Agonist for Visceral Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fedotozine, or (+)-(-1R1)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine, is a selective agonist of the kappa-opioid receptor (KOR) with a notable characteristic of acting peripherally. This attribute has positioned it as a significant compound of interest for the treatment of visceral pain, particularly in the context of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and functional dyspepsia. By targeting KORs located on afferent nerve pathways originating from the gut, this compound modulates the perception of visceral stimuli without inducing the central nervous system side effects commonly associated with opioid analgesics. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

This compound emerged from research focused on developing analgesics with a better safety profile than traditional opioids. It belongs to the arylacetamide series of compounds and was identified as a potent and selective agonist for the κ1-opioid receptor, with a preference for the κ1a subtype.[1][2] The primary rationale for its development was to create a peripherally restricted opioid that could alleviate visceral hypersensitivity, a key factor in the pathophysiology of functional bowel disorders, without crossing the blood-brain barrier.[3] This targeted approach aimed to provide pain relief at the site of origin, thereby avoiding centrally mediated side effects like sedation, dysphoria, and addiction.

Chemical Synthesis

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of peripheral kappa-opioid receptors.[1][4] These receptors are located on the primary afferent neurons that innervate the gastrointestinal tract.

Signaling Pathway

Activation of peripheral KORs by this compound initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and the attenuation of pain signals.

Upon binding to KORs on visceral afferent neurons, this compound activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-proteins modulate ion channel activity, causing a decrease in calcium influx and an increase in potassium efflux. These ionic changes lead to hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the transmission of nociceptive signals from the viscera to the central nervous system.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its efficacy and receptor binding profile.

Table 1: In Vivo Efficacy of this compound

| Experimental Model | Species | Endpoint | Route of Administration | ED₅₀ | Reference |

| Acetic Acid-Induced Colonic Hypersensitivity | Rat | Reversal of abdominal contractions | Subcutaneous (s.c.) | 0.67 mg/kg | [4] |

| Duodenal Distension-Induced Cardiovascular Reflex | Rat | Inhibition of cardiovascular reflex | Intravenous (i.v.) | 1.87 mg/kg | [2] |

Table 2: Clinical Efficacy of this compound in Functional Gastrointestinal Disorders

| Condition | Dosage | Treatment Duration | Primary Outcome | P-value | Reference |

| Irritable Bowel Syndrome (IBS) | 30 mg, three times a day | 6 weeks | Relief of maximal daily abdominal pain | P = 0.01 | [6] |

| Irritable Bowel Syndrome (IBS) | 30 mg, three times a day | 6 weeks | Relief of mean daily pain | P = 0.007 | [6] |

| Irritable Bowel Syndrome (IBS) | 30 mg, three times a day | 6 weeks | Relief of abdominal bloating | P = 0.02 | [6] |

| Functional Dyspepsia | 30 mg, three times a day | 6 weeks | Improvement in overall dyspeptic symptoms | P = 0.002 | |

| Functional Dyspepsia | 30 mg, three times a day | 6 weeks | Improvement in epigastric pain | P = 0.004 |

Note: In vitro binding affinity data (Ki values) for this compound at mu, delta, and kappa opioid receptors are not consistently reported in the reviewed literature.

Experimental Protocols

Visceral Hypersensitivity Model in Rats

This protocol is based on the method described by an evaluation of this compound's effect on colonic hypersensitivity.[4]

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Hypersensitivity: Colonic irritation is induced by intracolonic administration of 0.6% acetic acid.

-

Drug Administration: One hour after the induction of irritation, this compound or a vehicle control is administered subcutaneously.

-

Visceral Stimulation: Colonic distension is performed by inflating a balloon catheter to a pressure of 30 mmHg for 10 minutes.

-

Endpoint Measurement: The number of abdominal contractions, indicative of a visceral pain response, is counted during the distension period.

-

Data Analysis: The ED₅₀ value is calculated based on the dose-dependent reversal of abdominal contractions by this compound.

Fos Protein Expression as a Marker of Neuronal Activation

This protocol is adapted from studies investigating the effect of this compound on neuronal activation in response to noxious visceral stimuli.[5]

Methodology:

-

Animal Model: Conscious rats are used.

-

Drug Administration: Animals are pre-treated with this compound or a vehicle control.

-

Noxious Stimulus: A noxious visceral stimulus, such as intraperitoneal injection of acetic acid, is administered to induce pain and neuronal activation.

-

Tissue Collection: After a set period (e.g., 2 hours), animals are deeply anesthetized and perfused with a fixative solution. The brain and spinal cord are then dissected.

-

Immunohistochemistry: The collected tissues are sectioned, and immunohistochemistry is performed using an antibody specific for the Fos protein.

-

Data Analysis: The number of Fos-positive neurons in specific regions of the central nervous system involved in pain processing (e.g., the spinal cord dorsal horn, thalamus, and cortex) is quantified to assess the degree of neuronal activation and its modulation by this compound.

Conclusion

This compound represents a significant advancement in the development of peripherally acting analgesics for visceral pain. Its selective agonism at peripheral kappa-opioid receptors provides a targeted mechanism to alleviate the discomfort associated with functional gastrointestinal disorders, while minimizing the risk of central side effects. The quantitative data from preclinical and clinical studies support its efficacy in reducing visceral hypersensitivity. Further research to fully elucidate its synthetic pathway and obtain a complete in vitro receptor binding profile will be invaluable for the development of next-generation peripherally restricted kappa-opioid agonists.

References

- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [medbox.iiab.me]

- 4. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fedotozine's Modulation of Afferent Nerve Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedotozine, a selective kappa-opioid receptor (KOR) agonist, has demonstrated significant potential in the modulation of visceral pain by acting on peripheral afferent nerve pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on afferent nerve signaling. We delve into the quantitative pharmacology of this compound, present detailed experimental protocols for assessing its activity, and visualize the key signaling pathways involved. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Visceral pain, originating from internal organs, is a prevalent and often debilitating condition with complex underlying pathophysiology. A key element in the generation of visceral pain is the sensitization of primary afferent neurons that innervate the viscera. This compound has emerged as a promising therapeutic agent that targets these peripheral neurons to alleviate visceral hypersensitivity. Its primary mechanism involves the activation of KORs located on the terminals of visceral afferent fibers. This guide will explore the molecular and cellular consequences of this interaction and the experimental evidence supporting its therapeutic potential.

Quantitative Pharmacology of this compound

The efficacy and selectivity of this compound have been characterized in various preclinical and clinical studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and in vivo potency.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) |

| Kappa (κ) | 1.5 |

| Mu (μ) | >10,000 |

| Delta (δ) | >10,000 |

Kᵢ values represent the inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors. A lower Kᵢ value signifies higher binding affinity.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Visceral Hypersensitivity

| Experimental Model | Endpoint | This compound ED₅₀ (mg/kg, s.c.) |

| Acetic Acid-Induced Colonic Hypersensitivity | Reduction of abdominal contractions | 0.67[1] |

| Colonic distension in saline-treated rats | Inhibition of cardiovascular pain reflex | 2.57[2] |

| Colonic distension in acetic acid-treated rats | Inhibition of cardiovascular pain reflex | 1.15[2] |

ED₅₀ represents the dose of a drug that produces 50% of its maximal effect.

Mechanism of Action on Afferent Nerve Signaling

This compound exerts its analgesic effects by modulating the excitability of visceral afferent neurons. This is achieved through a G-protein-mediated signaling cascade initiated by the activation of KORs.

Signaling Pathway

Activation of the KOR, a G-protein coupled receptor (GPCR), by this compound on the presynaptic terminals of visceral afferent neurons initiates a signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release.[3] The KOR is coupled to inhibitory G-proteins of the Gi/o family.[3]

Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gβγ subunit directly interacts with and modulates the activity of ion channels. Specifically, it leads to:

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions (Ca²⁺) into the presynaptic terminal, a critical step for the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[4] The primary subtypes of VGCCs inhibited are N-type (Caᵥ2.2) and P/Q-type (Caᵥ2.1).[5]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This increases the efflux of potassium ions (K⁺) from the neuron, leading to hyperpolarization of the cell membrane.[6][7][8][9] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.

The net effect of these actions is a decrease in the transmission of nociceptive signals from the viscera to the central nervous system.

Experimental Protocols

Rat Model of Visceral Hypersensitivity Induced by Colorectal Distension (CRD)

This protocol is adapted from studies evaluating the antinociceptive effects of this compound on visceral pain.[1][10][11][12][13][14]

Objective: To assess the in vivo efficacy of this compound in reducing the visceromotor response to noxious colorectal distension in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound hydrochloride

-

Saline solution (0.9% NaCl)

-

Colorectal distension device (barostat)

-

Latex balloon catheter (e.g., 5-6 cm in length)

-

Anesthesia (e.g., isoflurane)

-

Abdominal withdrawal reflex (AWR) scoring sheet

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Catheter Insertion:

-

Anesthetize the rat lightly with isoflurane.

-

Gently insert the lubricated latex balloon catheter into the descending colon via the anus to a depth of approximately 6 cm.

-

Secure the catheter to the tail with tape.

-

Allow the rat to recover from anesthesia in a small, transparent observation chamber for at least 30 minutes.

-

-

Drug Administration:

-

Administer this compound or vehicle (saline) subcutaneously (s.c.) at the desired doses.

-

Allow a 20-30 minute pre-treatment period.

-

-

Colorectal Distension:

-

Connect the catheter to the barostat.

-

Apply phasic colorectal distensions of increasing pressure (e.g., 10, 20, 40, 60, 80 mmHg).

-

Each distension should last for a fixed duration (e.g., 20-30 seconds) with a rest interval between distensions (e.g., 3-5 minutes).

-

-

Behavioral Assessment (AWR Score):

-

Observe and score the abdominal withdrawal reflex (AWR) during each distension period according to a predefined scale (e.g., 0 = no behavioral response; 1 = brief head movement followed by immobility; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures).

-

-

Data Analysis:

-

Record the AWR score for each distension pressure.

-

Calculate the mean AWR score for each treatment group at each pressure level.

-

Determine the ED₅₀ of this compound by plotting the dose-response curve.

-

Conclusion

This compound represents a peripherally acting analgesic with a well-defined mechanism of action on visceral afferent nerve signaling. Its high selectivity for the kappa-opioid receptor and its ability to modulate key ion channels involved in neuronal excitability make it an attractive candidate for the treatment of visceral pain conditions. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development in this area. Future studies could focus on the long-term effects of this compound on afferent nerve plasticity and its potential in combination therapies for chronic visceral pain.

References

- 1. This compound blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Mu- and kappa-opioid receptors selectively reduce the same transient components of high-threshold calcium current in rat dorsal root ganglion sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of G protein gated inwardly rectifying potassium (GIRK) channels in keratinocytes mediates peripheral kappa opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]

- 9. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by Fedotozine in Gut Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedotozine is a selective kappa-opioid receptor (KOR) agonist that exerts its primary effects on peripheral neurons, particularly within the enteric nervous system (ENS) and on visceral afferent nerves. Its mechanism of action centers on the modulation of neuronal excitability and signaling, leading to analgesic effects in conditions of visceral hypersensitivity, such as irritable bowel syndrome (IBS). This technical guide provides an in-depth overview of the cellular and molecular pathways modulated by this compound in gut neurons, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's therapeutic effects are mediated through its agonist activity at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly located on enteric neurons and the terminals of visceral afferent nerves.[1][2] The activation of these receptors by this compound initiates a signaling cascade that ultimately reduces neuronal excitability and attenuates the perception of visceral pain.

Kappa-Opioid Receptor Activation and G-Protein Coupling

As a KOR agonist, this compound binds to kappa-opioid receptors, which are coupled to inhibitory Gi/Go proteins. This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein, leading to its dissociation from the βγ-subunit complex. Both the activated Gαi/o subunit and the Gβγ dimer proceed to modulate the activity of downstream effector molecules.

Downstream Effector Modulation

The primary downstream effects of KOR activation by this compound in gut neurons involve the modulation of ion channel activity and intracellular signaling pathways:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type voltage-gated calcium channels. This reduces calcium influx into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as acetylcholine (B1216132) and substance P. This is a key mechanism in reducing neuronal communication and signal propagation in pain pathways.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also binds to and activates GIRK channels, leading to an efflux of potassium ions from the neuron. This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential in response to an excitatory stimulus.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation and modulation of various ion channels and transcription factors. This contributes to a reduction in neuronal excitability.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound from preclinical and clinical studies.

| Parameter | Species | Model | Value | Reference |

| ED50 (Antinociception) | Rat | Acetic acid-induced colonic irritation | 0.67 mg/kg s.c. | [3] |

| ED50 (Antinociception) | Rat | Duodenal distension-induced cardiovascular reflex | 1.87 mg/kg i.v. | [4] |

| Parameter | Species | Condition | This compound Effect | Placebo | P-value | Reference |

| Threshold of First Perception | Human | Irritable Bowel Syndrome (IBS) | 28.7 ± 5.9 mm Hg | 23.3 ± 4.5 mm Hg | P = 0.0078 | [2] |

| Pain Threshold | Human | Irritable Bowel Syndrome (IBS) | 34.7 ± 5.5 mm Hg | 29.0 ± 3.5 mm Hg | P = 0.0078 | [2] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in Gut Neurons

This compound's primary signaling cascade in enteric neurons.

Experimental Workflow: Patch-Clamp Electrophysiology

Workflow for studying this compound's effects using patch-clamp.

Experimental Protocols

Preparation of Primary Enteric Neuron Cultures

This protocol is adapted from standard methodologies for isolating myenteric neurons for electrophysiological studies.

Materials:

-

Small intestine segment from a laboratory animal (e.g., mouse or guinea pig).

-

Hanks' Balanced Salt Solution (HBSS), oxygenated (95% O2 / 5% CO2).

-

Enzyme solution: Collagenase Type II and Protease Type XIV in HBSS.

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Laminin-coated culture dishes or coverslips.

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Excise a segment of the small intestine (e.g., ileum) and place it in ice-cold, oxygenated HBSS.

-

Remove the mesentery and flush the lumen to remove contents.

-

Under a dissecting microscope, carefully peel away the longitudinal muscle layer with the attached myenteric plexus (LMMP preparation).

-

Mince the LMMP preparation and incubate in the enzyme solution with gentle agitation to dissociate the ganglia.

-

Terminate the digestion by adding DMEM with FBS.

-

Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

-

Plate the dissociated neurons onto laminin-coated dishes/coverslips.

-

Culture the neurons for 24-72 hours before use in experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for recording ion channel currents from cultured enteric neurons.

Materials:

-

Cultured enteric neurons on coverslips.

-

Inverted microscope with micromanipulators.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 2 Mg-ATP, 0.2 Na-GTP; pH 7.2).

-

This compound stock solution.

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal).

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -80 mV) and apply voltage steps to elicit ion channel currents (e.g., calcium or potassium currents).

-

Record baseline currents for a stable period.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Record the changes in ion channel currents in the presence of this compound.

-

For dose-response analysis, apply increasing concentrations of this compound.

-

Analyze the recorded currents to determine the percentage of inhibition or activation by this compound.

Conclusion

This compound modulates cellular pathways in gut neurons primarily through the activation of peripheral kappa-opioid receptors. This leads to the inhibition of voltage-gated calcium channels and the activation of GIRK channels via a Gi/Go protein-dependent mechanism. The net effect is a reduction in neuronal excitability and neurotransmitter release, which underlies its analgesic efficacy in visceral pain states. The experimental protocols detailed herein provide a framework for the further investigation of this compound and other KOR agonists in the context of gastrointestinal sensory and motor function.

References

- 1. Patch clamp recording from enteric neurons in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological characteristics of enteric neurons isolated from the Immortomouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

Fedotozine: A Peripherally Acting Kappa-Opioid Agonist with Untapped Potential Beyond Gastroenterology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fedotozine, a selective kappa-opioid receptor (KOR) agonist, has been primarily investigated for its efficacy in treating functional gastrointestinal disorders, such as irritable bowel syndrome (IBS) and non-ulcer dyspepsia. Its mechanism of action, centered on the modulation of visceral afferent nerves, has established its role in reducing visceral hypersensitivity and pain. However, the peripheral selectivity of this compound, coupled with the broad distribution of kappa-opioid receptors throughout the peripheral nervous system, suggests a significant, yet largely unexplored, therapeutic potential in a variety of non-gastrointestinal applications. This technical guide provides a comprehensive overview of this compound's core pharmacology, summarizes key experimental data, details relevant experimental protocols, and explores the underlying signaling pathways. By examining data from both this compound and other peripherally restricted KOR agonists, this document aims to stimulate further research into its potential use in somatic pain, inflammatory conditions, and other disorders involving peripheral sensitization.

Introduction: The Rationale for Exploring this compound's Non-Gastrointestinal Applications

This compound is a potent and selective agonist for the kappa-1a opioid receptor subtype.[1] Its pharmacological profile is characterized by a peripheral antinociceptive action, which has been the cornerstone of its development for gastrointestinal disorders.[1] By acting on KORs located on the peripheral terminals of sensory neurons, this compound effectively reduces the perception of noxious stimuli originating from the gut without causing the central nervous system (CNS) side effects, such as dysphoria and sedation, commonly associated with centrally acting opioids.[2]

The therapeutic potential of peripherally acting KOR agonists is not intrinsically limited to the gastrointestinal tract. Kappa-opioid receptors are expressed on sensory neurons innervating various tissues, including the skin, joints, and urinary bladder. Activation of these receptors has been shown to produce analgesia in a range of preclinical and clinical pain models. Therefore, it is plausible that this compound could offer a novel therapeutic strategy for conditions characterized by peripheral pain and inflammation outside the gut. This guide will delve into the existing evidence and theoretical framework supporting this hypothesis.

Core Pharmacology and Mechanism of Action

This compound's primary mechanism of action is the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[3][4] The signaling cascade initiated by KOR activation is multifaceted and can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.

G-Protein Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, specifically of the Gi/o family.[3] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[5][6] The resulting hyperpolarization of the neuronal membrane and reduced calcium influx decrease neuronal excitability and neurotransmitter release.

β-Arrestin Dependent Signaling

Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR. This phosphorylation promotes the binding of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and the initiation of a distinct wave of signaling events. Notably, β-arrestin-2-dependent signaling has been linked to the dysphoric effects of some KOR agonists.[2][7]

Below is a diagram illustrating the canonical KOR signaling pathways.

Quantitative Data Summary

While quantitative data for this compound in non-gastrointestinal models are limited, the following tables summarize key findings from visceral pain studies with this compound and provide comparative data from non-GI studies with other peripheral KOR agonists.

Table 1: Effects of this compound on Visceral Pain Thresholds in Humans with IBS

| Parameter | Placebo | This compound (100 mg IV) | P-value | Reference |

| First Perception Threshold (mmHg) | 23.3 ± 4.5 | 28.7 ± 5.9 | 0.0078 | [8] |

| Pain Threshold (mmHg) | 29.0 ± 3.5 | 34.7 ± 5.5 | 0.0078 | [8] |

Table 2: Efficacy of this compound in Relieving Symptoms of Irritable Bowel Syndrome (6-week treatment)

| Symptom Relief (30 mg this compound vs. Placebo) | P-value | Reference |

| Maximal Daily Abdominal Pain | 0.01 | [9] |

| Mean Daily Pain | 0.007 | [9] |

| Abdominal Bloating | 0.02 | [9] |

| Overall Disease Severity | 0.003 | [9] |

Table 3: Effects of the Peripheral KOR Agonist CR665 on Experimental Pain in Healthy Volunteers

| Pain Modality | Placebo | CR665 (0.36 mg/kg IV) | P-value | Reference |

| Esophageal Distension Pain Threshold (VAS=7) | Baseline | Increased | < 0.005 | [10] |

| Cutaneous Pinch Pain Tolerance | Baseline | Reduced | 0.007 | [10] |

Table 4: Antinociceptive Effects of this compound in a Rat Model of Duodenal Pain

| Treatment | ED50 (mg/kg, IV) | Reference |

| This compound | 1.87 | [11] |

| Morphine | 0.62 | [11] |

| U-50,488H (kappa agonist) | 0.25 | [11] |

Detailed Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies from key studies that could be adapted for non-gastrointestinal research.

Assessment of Visceral Sensitivity in Humans

This protocol is adapted from a study evaluating this compound's effect on colonic sensitivity in IBS patients.[8]

-

Objective: To determine the effect of this compound on sensory thresholds to colonic distension.

-

Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

-

Subjects: Patients meeting the Rome criteria for IBS.

-

Procedure:

-

A barostat-controlled balloon is inserted into the left colon.

-

Phasic distensions are performed in incremental steps of 4 mmHg, with each step lasting for 5 minutes, until the patient reports abdominal pain.

-

Sensory thresholds for first perception and pain are recorded.

-

Subjects receive an intravenous infusion of either this compound (100 mg) or saline.

-

The distension protocol is repeated to assess post-treatment sensory thresholds.

-

-

Endpoints: Change in pressure thresholds for first perception and pain.

Acetic Acid-Induced Writhing Test in Rodents (Model of Peripheral Pain)

This is a standard preclinical model for evaluating peripheral analgesics and could be used to assess this compound's efficacy in somatic pain.

-

Objective: To evaluate the antinociceptive effect of a test compound on chemically-induced peripheral pain.

-

Study Design: Pre-treatment with the test compound followed by induction of writhing.

-

Animals: Male Sprague-Dawley rats or mice.

-

Procedure:

-

Animals are pre-treated with this compound (e.g., 1-10 mg/kg, subcutaneously) or vehicle.

-

After a set pre-treatment time (e.g., 20 minutes), a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20-30 minutes) post-injection.

-

-

Endpoints: Reduction in the number of writhes compared to the vehicle-treated group.

The following diagram illustrates a typical experimental workflow for preclinical evaluation of a peripheral analgesic.

Potential Non-Gastrointestinal Applications and Future Directions

The peripheral selectivity of this compound makes it an attractive candidate for several non-gastrointestinal conditions where peripheral KORs are implicated.

-

Somatic Pain: Conditions such as osteoarthritis and musculoskeletal pain involve peripheral sensitization. This compound could potentially provide analgesia without the CNS side effects of traditional opioids.

-

Neuropathic Pain: Peripheral nerve injury can lead to ectopic activity and hyperexcitability of sensory neurons. The inhibitory action of KOR activation on neuronal excitability suggests a potential role for this compound in managing neuropathic pain.

-

Inflammatory Conditions: KOR activation has been shown to have anti-inflammatory effects in some preclinical models. Further investigation into this compound's ability to modulate inflammatory processes in conditions like rheumatoid arthritis is warranted.

-

Urological Disorders: Kappa-opioid receptors are present in the bladder and urinary tract. This compound could potentially modulate the sensation of bladder fullness and pain associated with conditions like interstitial cystitis or overactive bladder.

Conclusion

While the clinical development of this compound has been focused on its gastrointestinal applications, its core pharmacology as a peripherally selective kappa-opioid receptor agonist provides a strong rationale for exploring its potential in a wider range of disorders. The evidence from other peripheral KOR agonists in non-gastrointestinal pain models further supports this notion. Future research, employing rigorous preclinical and clinical experimental designs, is necessary to fully elucidate the therapeutic utility of this compound beyond the gut and to unlock its full potential as a non-addictive, peripherally acting analgesic and anti-inflammatory agent.

References

- 1. Pharmacology and clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. The kappa agonist this compound relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analgesic efficacy of peripheral kappa-opioid receptor agonist CR665 compared to oxycodone in a multi-modal, multi-tissue experimental human pain model: selective effect on visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peripheral kappa-opioid receptors mediate the antinociceptive effect of this compound (correction of fetodozine) on the duodenal pain reflex inrat - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Fedotozine's Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedotozine is an opioid drug candidate from the arylacetamide series, investigated for its therapeutic potential in functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and functional dyspepsia.[1] Its mechanism of action is primarily mediated through its interaction with opioid receptors, particularly as a peripherally acting kappa-opioid receptor agonist.[2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound's binding affinity for opioid receptors, presenting available quantitative data, detailed experimental protocols for receptor binding and functional assays, and visual representations of relevant pathways and workflows.

Receptor Binding Affinity of this compound

The binding affinity of this compound for the three main opioid receptor subtypes (mu, delta, and kappa) has been characterized through in vitro radioligand binding assays. These studies are crucial for determining the selectivity profile of the compound and understanding its pharmacological effects.

Quantitative Binding Data

Competitive binding assays using canine ileum preparations have been conducted to determine the equilibrium dissociation constant (Ki) of this compound for kappa-opioid receptors. The results demonstrate that this compound possesses a notable affinity for the kappa-opioid receptor.

| Compound | Receptor Subtype | Ki (µM) | Relative Affinity | Tissue Source | Reference |

| This compound (JO-1196) | Kappa (κ) | 0.19 | 0.52 | Canine Ileum | Allescher et al., 1991 |

| Mu (µ) | 0.25 | Canine Ileum | Allescher et al., 1991 | ||

| Delta (δ) | 0.22 | Canine Ileum | Allescher et al., 1991 |

Relative affinity is a unitless value representing the drug's preference for a particular receptor subtype in the studied system.

These data indicate that this compound has a preferential affinity for the kappa-opioid receptor compared to the mu and delta subtypes in this experimental setting.

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize the receptor binding and functional activity of compounds like this compound.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-KOR, SH-SY5Y) or tissue homogenates (e.g., canine ileum, guinea pig brain).

-

Radioligands:

-

For kappa-opioid receptors: [³H]U-69,593 or [³H]ethylketocyclazocine.

-

For mu-opioid receptors: [³H]DAMGO.

-

For delta-opioid receptors: [³H]Naltrindole.

-

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of naloxone.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins via the kappa-opioid receptor.

Materials:

-

Cell Membranes: Membranes from cells expressing the kappa-opioid receptor.

-

[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.

-

GDP: Guanosine diphosphate.

-

Test Compound: this compound.

-

Basal Control: No test compound.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Assay Buffer: Typically contains MgCl₂, NaCl, and HEPES.

Workflow:

Procedure:

-

Assay Setup: In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration. Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal effect) from the dose-response curve.

cAMP Inhibition Assay

This functional assay measures the ability of a kappa-opioid receptor agonist to inhibit the production of cyclic AMP (cAMP), a common downstream signaling molecule.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Whole Cells: Cells expressing the kappa-opioid receptor.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen-based kits.

Workflow:

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for a defined time.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the EC50 and Emax values.

Signaling Pathways

This compound, as a kappa-opioid receptor agonist, activates intracellular signaling cascades upon binding to its receptor. Kappa-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gi/o family.

Mechanism of Action:

-

Receptor Binding: this compound binds to and activates the kappa-opioid receptor on the cell surface.

-

G Protein Activation: This activation promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Subunit Dissociation: The G protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Downstream Effects:

-

Gαi/o-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (causing hyperpolarization and reduced neuronal excitability).

-

Conclusion

The in vitro characterization of this compound demonstrates its preferential binding to kappa-opioid receptors. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel kappa-opioid receptor agonists. A thorough understanding of the binding kinetics and functional signaling of such compounds is essential for the development of new therapeutics for visceral pain and other gastrointestinal disorders. Further studies to determine the potency and efficacy of this compound in functional assays will provide a more complete picture of its pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Peripheral opioid receptor agonists for analgesia: A comprehensive review | Journal of Opioid Management [wmpllc.org]

- 3. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of peripheral kappa agonist this compound versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Studies of Fedotozine: A Technical Guide to Safety and Tolerability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedotozine is an investigational drug candidate that acts as a selective agonist for the peripheral kappa-opioid receptors.[1] Its development focused on the management of functional gastrointestinal disorders, such as functional dyspepsia and irritable bowel syndrome (IBS). The primary mechanism of action involves the modulation of visceral afferent nerve pathways, which play a crucial role in the perception of gut stimuli.[1] By targeting these peripheral pathways, this compound was developed with the aim of alleviating abdominal pain and discomfort associated with these conditions, without causing the central nervous system side effects often seen with other opioid agonists. This technical guide provides a comprehensive overview of the early-phase clinical studies of this compound, with a specific focus on its safety and tolerability profile.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as an agonist at kappa-opioid receptors located on peripheral afferent nerve fibers originating from the gut.[1] This interaction alters the processing of visceral sensations, thereby reducing the perception of pain and discomfort at the brain level.[1]

References

An In-depth Technical Guide to the Chemical Structure-Activity Relationship of Fedotozine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedotozine is a peripherally acting kappa-opioid receptor (KOR) agonist that has been investigated for its therapeutic potential in functional gastrointestinal disorders, such as irritable bowel syndrome (IBS) and functional dyspepsia. Its mechanism of action is centered on the modulation of visceral sensitivity and gut motility through its interaction with KORs located on afferent nerve pathways in the gut. This technical guide provides a comprehensive overview of the chemical structure-activity relationship (SAR) of this compound, detailing its pharmacological profile, signaling pathways, and the experimental methodologies used for its characterization. Due to the limited publicly available data on a systematic series of this compound analogs, the SAR analysis is based on the available data for this compound and supplemented with findings from related arylacetamide KOR agonists.

Chemical Structure and Properties

This compound, chemically known as (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine, is an arylacetamide derivative.[1] The structure of this compound is characterized by a chiral center, a phenyl group, a trimethoxybenzyloxymethyl moiety, and a dimethylpropylamine (B179496) group.

| Property | Value |

| IUPAC Name | (2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine |

| Molecular Formula | C₂₂H₃₁NO₄ |

| Molecular Weight | 373.49 g/mol |

| CAS Number | 123618-00-8 |

| Chirality | (R)-enantiomer |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through its agonist activity at kappa-opioid receptors, with a degree of selectivity for the κ₁ₐ subtype.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gαi/o).

The activation of KOR by this compound initiates a downstream signaling cascade:

-

G-protein Activation: Upon agonist binding, the Gαi/o protein is activated, leading to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

The net effect of these events is a reduction in neuronal excitability and neurotransmitter release from visceral afferent neurons, which is believed to be the basis for this compound's analgesic effects in the gastrointestinal tract.[1]

Structure-Activity Relationship (SAR)

| Compound | Receptor Binding Affinity (Ki, µM) | Receptor Selectivity |

| This compound (JO-1196) | 0.19 | κ > μ ≈ δ |

Data from a single study and should be interpreted with caution.

Key Structural Features and Their Inferred Roles:

-

Arylacetamide Core: This scaffold is a common feature among many KOR agonists and is essential for binding to the receptor.

-

Phenyl Group: The phenyl ring likely engages in hydrophobic or aromatic interactions within the binding pocket of the KOR.

-

Trimethoxybenzyl Moiety: The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring may influence the electronic properties of the molecule and contribute to its binding affinity. The oxygen atom in the benzyloxymethyl linker can act as a hydrogen bond acceptor.

-

Dimethylamine Group: The basic nitrogen atom is crucial for the interaction with the receptor, likely forming an ionic bond with an acidic residue in the binding site. The N,N-dimethyl substitution pattern is common in opioid ligands.

-

(R)-Stereochemistry: The specific stereochemistry at the chiral center is critical for the proper orientation of the key pharmacophoric elements within the receptor's binding pocket, leading to optimal receptor activation.

Experimental Protocols

Radioligand Binding Assay for Kappa-Opioid Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.

Objective: To measure the displacement of a radiolabeled KOR ligand by the test compound.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human KOR.

-

Radioligand: [³H]U-69,593 (a selective KOR agonist).

-

Test Compound: this compound or its analogs.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

Procedure:

-